molecular formula C7H8N2OS B1588911 1-(2-(Methylthio)pyrimidin-4-yl)ethanone CAS No. 496863-48-0

1-(2-(Methylthio)pyrimidin-4-yl)ethanone

Cat. No. B1588911
M. Wt: 168.22 g/mol
InChI Key: WXQMROLQWGTVBM-UHFFFAOYSA-N
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Description

“1-(2-(Methylthio)pyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 496863-48-0. Its molecular weight is 168.22 and its molecular formula is C7H8N2OS . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2-(Methylthio)pyrimidin-4-yl)ethanone” is 1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

“1-(2-(Methylthio)pyrimidin-4-yl)ethanone” is a solid substance at room temperature . It has a molecular weight of 168.22 and a molecular formula of C7H8N2OS . The compound’s InChI Key is WXQMROLQWGTVBM-UHFFFAOYSA-N .

Scientific Research Applications

    Medicinal Chemistry

    • Pyrimido[4,5-d]pyrimidines are used as cancer cell growth inhibitors, antioxidants, agents to reduce dihydrofolic acid to tetrahydrofolic acid, antidiabetics, angiogenesis inhibitors, resistance modification agents, treatments for Mycobacterium tuberculosis, hypertension, and allergy symptoms, and as antibacterial and antiviral agents .

    Chemistry of Bicyclic 6–6 Systems

    • Pyrido[1,2-a]pyrimidines were used as tranquilizers, antiallergic agents, antiulcerative agents, antiasthmatics, analgesics, antipsychotics, protective gastrointestinal, neurotropic, stress-protecting compounds, and anti-HIV agents .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261 and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMROLQWGTVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470134
Record name 1-(2-(methylthio)pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methylthio)pyrimidin-4-yl)ethanone

CAS RN

496863-48-0
Record name 1-(2-(methylthio)pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methylmagnesium bromide in diethyl ether (3.0 M, 6.10 mL, 18.3 mmol, 3.0 equiv) was added to a solution of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide (1-2, 1.30 g, 6.10 mmol, 1 equiv) in THF at −78° C. The reaction mixture was warmed to 0° C., stirred for 30 minutes, then partitioned between brine and ethyl acetate (2×75 mL). The combined organic layers were dried over sodium sulfate and concentrated to give 1-[2-(methylthio)pyrimidin-4-yl]ethanone (1-3) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.74 (d, 1H, J=4.9 Hz), 7.51 (d, 1H, J=4.9 Hz), 2.70 (s, 3H), 2.63 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Nekuee, M KHoshneviszadeh, A Forumadi… - Research in …, 2012 - rps.mui.ac.ir
Background and Aims: Inhibition of the biosynthesis of proinflammatory cytokines such as tumor necrosis factor and inteleuk-1 via p38 has been an approach toward the development of …
Number of citations: 0 rps.mui.ac.ir
TG Atere, OA Akinloye, RN Ugbaja… - Journal of Applied …, 2017 - researchgate.net
Diabetes mellitus continues to exist as one of the world’s commonest chronic diseases, and the incidence of diabetes is presumed to grow steadily. With the associated adverse side …
Number of citations: 3 www.researchgate.net
مصطفی لو, نیلی احمدآبادی, پورخلیلی, نازیلا, بنانی… - 2012‎ - eprints.arums.ac.ir
Background and Aims: Nigella sativa seeds (known as black seed in Iran) have been used for thousands of years as a folk medicine for numerous disorders. Its main active component …
Number of citations: 0 eprints.arums.ac.ir

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